ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core substituted with a phenyl ring bearing isobutoxy and methoxy groups, an ethyl ester at position 7, and a methyl group at position 6. Its molecular formula is C₂₂H₂₈N₂O₅S, with a molecular weight of 432.53 g/mol (average mass) and a monoisotopic mass of 432.171893 .
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-6-28-21(26)19-14(4)23-22-24(18(25)9-10-30-22)20(19)15-7-8-16(17(11-15)27-5)29-12-13(2)3/h7-8,11,13,20H,6,9-10,12H2,1-5H3 |
InChI Key |
LIBMKVBLPDGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)CCS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the isobutoxy and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Alkoxy Substitutions
- Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Key Difference: Replaces the isobutoxy group with a linear butoxy chain. Molecular Formula: C₂₂H₂₈N₂O₅S (identical to the target compound).
- Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Key Difference: Substitutes the ethyl ester at position 7 with an isobutyl ester and introduces a benzyloxy group at the phenyl ring. The isobutyl ester may reduce metabolic stability compared to the ethyl ester due to increased hydrophobicity .
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Heterocyclic Core Modifications
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile
- Key Difference : Features a pyrimido-oxazine core instead of pyrimido-thiazine, with a methylthio group at position 8 and a chlorophenyl substituent.
- Impact : The oxazine ring introduces additional oxygen atoms, increasing polarity. The methylthio group may confer nucleophilicity, while the chlorophenyl group enhances lipophilicity and resistance to oxidative metabolism .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Difference: Replaces the pyrimido-thiazine core with an imidazo[1,2-a]pyridine system. Impact: The imidazo-pyridine core offers distinct hydrogen-bonding capabilities and π-stacking interactions, which could influence solubility and target selectivity compared to the pyrimido-thiazine scaffold .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to a class of pyrimidothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest in the G2/M phase of cancer cells, leading to apoptosis. This mechanism is crucial for the development of effective cancer therapies .
- Selectivity : Studies have reported high selectivity toward cancer cells with low toxicity in normal human peripheral blood lymphocytes. This selectivity is essential for minimizing side effects during treatment .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been observed that similar compounds can activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation .
- Structural Requirements : The presence of specific structural motifs, such as methoxy and isobutoxy groups, appears to enhance the activity against various cancer cell lines .
Comparative Analysis
A comparative analysis with other similar compounds can provide insights into the relative effectiveness and potential applications:
| Compound Name | IC50 (µM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| Compound A | 0.08 | Antitubulin activity | High |
| Compound B | 0.41 | G2/M phase arrest | Moderate |
| Ethyl 6-(4-isobutoxy...) | TBD | Apoptosis induction via ROS generation | High |
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of pyrimidothiazine derivatives, this compound was found to possess potent growth inhibitory effects against multiple cancer cell lines. The study reported IC50 values in the micromolar range across various subtypes of lymphoma .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action revealed that it induces apoptosis through mitochondrial pathways and alters cell cycle dynamics significantly. The findings supported the hypothesis that structural modifications lead to enhanced biological activity .
Q & A
Basic: What synthetic routes are recommended for synthesizing ethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions , starting with the condensation of substituted benzaldehydes (e.g., 4-isobutoxy-3-methoxybenzaldehyde) with ethyl acetoacetate under basic conditions to form a chalcone intermediate . Subsequent cyclization with thiourea or thioamide derivatives in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C generates the pyrimido-thiazine core . Key optimization parameters include:
- Solvent choice : Ethanol improves solubility, while DMF accelerates cyclization .
- Catalysts : Use of mild bases (e.g., NaHCO₃) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) ensures >95% purity .
Basic: How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
Structural elucidation requires multi-technique validation :
- X-ray crystallography : Resolves bond lengths/angles (e.g., thiazine ring puckering) and confirms stereochemistry .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–1.5 ppm), and ester carbonyl (δ 4.2–4.4 ppm) .
- ¹³C NMR : Pyrimido-thiazine carbonyl at δ 170–175 ppm .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula .
Basic: What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
Stability is influenced by:
- pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); neutral buffers (PBS, pH 7.4) recommended for biological assays .
- Solvent compatibility : Stable in DMSO, DMF, and ethanol but hydrolyzes in aqueous solutions >24 hours .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Basic: Which analytical techniques are most effective for purity assessment and quantification?
Methodological Answer:
- HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/0.1% TFA in water), retention time ~12–14 minutes .
- TLC : Rf ~0.5 (silica gel, ethyl acetate:hexane 1:1) .
- Melting point : 180–185°C (decomposition observed above 190°C) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
Common side reactions include over-oxidation of the thiazine ring and ester hydrolysis . Mitigation strategies:
- Temperature control : Maintain cyclization at 80–90°C to avoid decomposition .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during intermediate steps .
- Inert atmosphere : N₂ purging reduces oxidation of sulfur in the thiazine ring .
Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity, and how should conflicting data be interpreted?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ calculations) .
- Antimicrobial activity : Broth microdilution (MIC values) per CLSI guidelines .
- Data contradictions : Variability in IC₅₀/MIC may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) . Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).
Advanced: How do structural modifications (e.g., isobutoxy vs. benzyloxy substituents) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) insights :
| Substituent | Bioactivity Trend (vs. Parent Compound) | Mechanism Hypothesis |
|---|---|---|
| Isobutoxy | ↑ Lipophilicity → ↑ membrane permeability | Enhanced cellular uptake |
| Benzyloxy | ↑ Aromatic stacking → ↑ kinase binding | Competitive inhibition |
| Methoxy | Electron donation → ↑ metabolic stability | Reduced CYP450 oxidation |
Advanced: How can researchers resolve contradictions in reported reaction yields or biological activity data?
Methodological Answer:
- Yield discrepancies : Compare solvent purity (HPLC-grade vs. technical grade) and catalyst lot variability .
- Biological variability : Standardize cell lines (ATCC authentication) and assay protocols (e.g., ATP levels in viability assays) .
- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to assess significance .
Advanced: What computational strategies predict binding modes or metabolic pathways for this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina with kinase crystal structures (PDB IDs: 1M17 for EGFR) predicts binding affinity .
- ADMET prediction : SwissADME estimates high intestinal absorption (TPSA <90 Ų) but potential CYP3A4-mediated metabolism .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
Advanced: What green chemistry approaches reduce waste in large-scale synthesis?
Methodological Answer:
- Solvent recycling : Ethanol recovery via distillation reduces waste by 40% .
- Catalyst reuse : Immobilized palladium nanoparticles (Pd/C) retain >90% activity over 5 cycles .
- Flow chemistry : Microreactors improve heat transfer and reduce reaction time by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
